3,5-dimethoxy-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
3,5-dimethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-11-6-4-5-7-15(11)17-20-21-18(25-17)19-16(22)12-8-13(23-2)10-14(9-12)24-3/h4-10H,1-3H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBMUQBBBLYRIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3,5-Dimethoxybenzoic Acid
Methylation of 3,5-Dihydroxybenzoic Acid
The precursor 3,5-dimethoxybenzoic acid is synthesized via methylation of 3,5-dihydroxybenzoic acid using dimethyl sulfate (DMS) in acetone under basic conditions.
- Reagents : 3,5-Dihydroxybenzoic acid (10 mmol), dimethyl sulfate (30 mmol), potassium carbonate (30 mmol), acetone (20 mL).
- Conditions : Dropwise addition of DMS to a stirred mixture of 3,5-dihydroxybenzoic acid and K₂CO₃ in acetone at 55°C for 12 hours.
- Workup : Neutralization with 30% NaOH, acidification to pH 6 with HCl, and recrystallization from ethanol.
Yield : 98%.
Mechanistic Insight : The reaction proceeds via nucleophilic substitution, where the phenolic -OH groups are methylated by DMS under basic conditions.
Synthesis of 5-(o-Tolyl)-1,3,4-Thiadiazol-2-Amine
Cyclization of Thiosemicarbazide Derivatives
The thiadiazole core is constructed via cyclization of o-tolylcarboxylic acid thiosemicarbazide using phosphorus oxychloride (POCl₃).
- Reagents : o-Tolylcarboxylic acid (50 mmol), thiosemicarbazide (50 mmol), POCl₃ (13 mL).
- Conditions : Reflux at 75°C for 30 minutes, followed by hydrolysis with water and basification to pH 8 with NaOH.
- Workup : Filtration and recrystallization from ethanol.
Yield : 65–78%.
Mechanistic Pathway :
Amide Bond Formation
Coupling with 3,5-Dimethoxybenzoic Acid
The final step involves coupling 5-(o-tolyl)-1,3,4-thiadiazol-2-amine with 3,5-dimethoxybenzoic acid using carbodiimide-based reagents.
EDC/HOBt-Mediated Coupling
Procedure :
- Reagents : 3,5-Dimethoxybenzoic acid (1.1 equiv), EDC (1.2 equiv), HOBt (1.2 equiv), amine (1.0 equiv), acetonitrile.
- Conditions : Stirring at room temperature for 24 hours.
- Workup : Extraction with ethyl acetate, washing with NaHCO₃ and brine, and column chromatography (EtOAc/hexane).
Yield : 60–75%.
HBTU/DIEA-Mediated Coupling
Procedure :
- Reagents : 3,5-Dimethoxybenzoic acid (1.1 equiv), HBTU (1.2 equiv), DIEA (2.5 equiv), DMF.
- Conditions : Stirring at 23°C for 5 hours.
- Workup : Precipitation with brine, filtration, and recrystallization from chloroform.
Yield : 65–80%.
Critical Comparison :
| Method | Reagents | Solvent | Yield | Advantages |
|---|---|---|---|---|
| EDC/HOBt | EDC, HOBt | Acetonitrile | 60–75% | Mild conditions, low epimerization |
| HBTU/DIEA | HBTU, DIEA | DMF | 65–80% | High efficiency, shorter reaction time |
Alternative Synthetic Routes
One-Pot Synthesis Using T3P
Propylphosphonic anhydride (T3P) enables a one-pot approach by concurrently activating the carboxylic acid and facilitating cyclization.
Procedure :
- Reagents : 3,5-Dimethoxybenzoic acid, hydrazide derivative, P₂S₅, T3P.
- Conditions : Reflux in toluene for 6 hours.
Yield : 70–85%.
Advantages : Reduced purification steps and higher atom economy.
Characterization and Analytical Data
Spectral Data
Purity and Yield Optimization
| Step | Purity (HPLC) | Yield |
|---|---|---|
| Thiadiazole formation | ≥95% | 65–78% |
| Amide coupling | ≥98% | 60–80% |
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxy or amide groups, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methyl iodide in the presence of a base for methylation reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or thiadiazoles.
Scientific Research Applications
Biological Activities
-
Antimicrobial Activity :
- Thiadiazole derivatives, including 3,5-dimethoxy-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide, have been shown to exhibit significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacteria and fungi.
- A study highlighted that derivatives containing the thiadiazole moiety demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
-
Anticancer Activity :
- The anticancer potential of thiadiazole derivatives has been extensively studied. Compounds like this compound have been investigated for their ability to inhibit cancer cell proliferation in vitro and in vivo.
- A review indicated that certain thiadiazole derivatives could effectively target key enzymes involved in cancer progression, such as thymidylate synthase. This inhibition is crucial as it disrupts DNA synthesis in rapidly dividing cancer cells .
Data Tables
| Activity Type | Target Organisms/Cell Lines | IC50 Values (µM) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | E. coli, S. aureus | 0.47 - 1.4 | Cell wall synthesis inhibition |
| Anticancer | MCF-7 (breast cancer) | 0.28 - 0.52 | Inhibition of DNA synthesis |
Case Studies
- Antimicrobial Efficacy :
- Cytotoxicity Against Cancer Cells :
- Research published in the Turkish Journal of Chemistry examined the cytotoxic effects of thiadiazole derivatives on several cancer cell lines including HCT116 (colon), H460 (lung), and MCF-7 (breast). The findings revealed that certain compounds had IC50 values as low as 0.28 µM against MCF-7 cells, indicating strong potential for therapeutic applications .
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Benzamide-Thiadiazole Derivatives
The following table compares 3,5-dimethoxy-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide with structurally related compounds from the literature:
*Calculated based on molecular formula C₁₉H₁₇N₃O₃S.
Key Observations:
Substituent Electronic Effects: Halogenated analogs (e.g., 4b, 4c, MH-B1T2) exhibit electron-withdrawing effects, which may enhance stability but reduce solubility. The trifluoromethyl group in Y030-6964 introduces strong electronegativity, contrasting with the electron-donating o-tolyl group in the target compound .
Bromine in MH-B1T2 increases molecular weight and lipophilicity, correlating with enhanced anticonvulsant activity .
Biological Activity Trends :
- Methoxy-substituted compounds (e.g., 4g) show moderate activity in anticonvulsant models, whereas halogenated derivatives (e.g., MH-B1T2) exhibit stronger efficacy, suggesting substituent polarity and size critically influence pharmacological profiles .
- The target compound’s 3,5-dimethoxy configuration may balance solubility and receptor affinity, though experimental data are needed to confirm this hypothesis.
Research Findings and Structure-Activity Relationships (SAR)
- Anticonvulsant Activity : Bromine and chlorine substituents (as in MH-B1T2) are associated with significant protection against pentylenetetrazole-induced seizures, likely due to enhanced lipophilicity and CNS penetration . The target compound’s methoxy groups may reduce blood-brain barrier permeability compared to halogens.
- Antimicrobial Potential: Pyridinyl-thiadiazole derivatives (e.g., 4b) demonstrate antimicrobial activity, but substituent position matters; meta-substituted chloro (4b) is more active than ortho-fluoro (4d) .
- Spectral Signatures : Methoxy groups produce distinct 1H NMR signals (~δ 3.8 ppm for OCH3) and IR stretches (~2830 cm⁻¹), differentiating them from halogenated analogs .
Biological Activity
3,5-Dimethoxy-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound, supported by relevant data and case studies.
The compound can be synthesized through a series of reactions involving thiadiazole derivatives and benzamide. Its structure includes a thiadiazole ring, which is known for its diverse pharmacological properties. The molecular formula is with a molecular weight of approximately 368.44 g/mol.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have been evaluated against various cancer cell lines:
-
Cell Lines Tested :
- Breast Cancer : The compound exhibited significant cytotoxicity against MCF-7 and SK-BR-3 cell lines.
- Lung Cancer : It was also tested against A549 and H1975 cell lines.
- Mechanism of Action :
- In Vitro Studies :
Cytotoxicity Data
The following table summarizes the cytotoxicity findings for related compounds:
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| N-(4-acetyl-5-(4-hydroxyphenyl)... | SK-MEL-2 | 4.27 | |
| N-(5-(benzylthio)-1,3,4-thiadiazol... | MDA-MB-231 | 9 | |
| N-(1,3,4-thiadiazol-2-yl)benzamide... | MCF-7 | Not specified |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the thiadiazole ring and the benzamide moiety significantly affect biological activity. For example:
- Substituents : The presence of methoxy groups at the 3 and 5 positions on the benzene ring enhances anticancer activity.
- Thiadiazole Variants : Different substitutions on the thiadiazole ring also impact cytotoxicity; compounds with electron-donating groups generally exhibit higher activity .
Study on Anticancer Activity
A recent study focused on a series of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives showed promising results against breast cancer cells. The lead compound demonstrated significant binding affinity to EGFR and HER-2 in molecular dynamics simulations, indicating its potential as a dual-target inhibitor .
Antimycobacterial Activity
In addition to anticancer properties, some derivatives have shown activity against Mycobacterium tuberculosis. This suggests a broader therapeutic potential for compounds in this class beyond oncology .
Q & A
Q. What are the established synthetic routes for 3,5-dimethoxy-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide, and how can reaction conditions be optimized for purity and yield?
Answer: The synthesis typically involves two key steps:
Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives with o-tolyl-substituted precursors under acidic conditions (e.g., H₂SO₄ or POCl₃) at 80–100°C for 4–6 hours .
Benzamide coupling : Reaction of the thiadiazole-2-amine intermediate with 3,5-dimethoxybenzoyl chloride using a base catalyst (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) at 60°C for 4–8 hours .
Optimization strategies :
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
Answer: A multimodal approach is recommended:
NMR spectroscopy :
- ¹H NMR confirms methoxy groups (δ 3.8–4.0 ppm) and aromatic protons (δ 6.8–7.5 ppm).
- ¹³C NMR identifies carbonyl (C=O, δ ~165 ppm) and thiadiazole carbons (δ ~160–170 ppm) .
High-resolution mass spectrometry (HRMS) : Validates molecular ion [M+H]⁺ with <2 ppm error (expected m/z ~410.12) .
X-ray crystallography : SHELXL refinement resolves dihedral angles between aromatic planes (15–25°), critical for assessing π-π interactions in biological targets .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial effects) across studies?
Answer: Address discrepancies through:
Comparative dose-response profiling :
- Use standardized assays (MTT for cytotoxicity; broth microdilution for antimicrobial activity) under identical conditions (pH 7.4, 37°C, 48h incubation) .
Mechanistic deconvolution :
- Employ pathway-specific inhibitors (e.g., AKT inhibitor MK-2206) to confirm apoptosis vs. antimicrobial pathways .
Molecular docking : Autodock Vina simulations evaluate binding promiscuity across targets (e.g., EGFR kinase vs. bacterial FabI enzyme). Contradictions may arise from assay-specific variables (e.g., serum content affecting solubility) .
Q. What strategies optimize the compound’s pharmacokinetic profile while maintaining bioactivity?
Answer: Structure-activity relationship (SAR) approaches :
Solubility enhancement : Introduce hydrophilic groups (e.g., sulfonamides at the benzamide para-position) while preserving thiadiazole π-stacking interactions .
Pro-drug design : Esterify methoxy groups (e.g., acetyl-protected) to enhance membrane permeability, with enzymatic cleavage in target tissues .
Polymorph screening : Co-crystallization (via SHELXD) identifies stable forms with improved bioavailability. Assess metabolic stability using liver microsomes (target t₁/₂ >60 minutes) .
Q. How can computational methods guide the design of derivatives with improved selectivity for kinase targets?
Answer: In silico strategies :
Molecular dynamics (MD) simulations : Quantify binding stability in kinase ATP pockets (e.g., ERK2 interaction energy < -40 kcal/mol) using AMBER/CHARMM .
Free energy perturbation (FEP) : Predict ΔΔG values for substituent modifications (e.g., o-tolyl → 4-Cl-phenyl) to prioritize synthetic targets .
Pharmacophore modeling : MOE software identifies critical features:
Q. What experimental approaches validate the compound’s proposed mechanism of action in complex biological systems?
Answer: Integrative validation :
CRISPR-Cas9 knockout : Delete putative targets (e.g., ERK2) in cell lines and rescue activity with wild-type protein .
Photoaffinity labeling : Use a diazirine-modified analog to crosslink binding partners, identified via LC-MS/MS .
In-cell ¹⁹F NMR : Track real-time target engagement using fluorine-labeled derivatives .
Phosphoproteomics : Quantify dose-dependent phosphorylation changes (e.g., pERK suppression) via LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
